![molecular formula C20H38 B1619798 3-Eicosyne CAS No. 61886-66-6](/img/structure/B1619798.png)
3-Eicosyne
Overview
Description
3-Eicosyne is a long-chain alkyne. It has a molecular formula of C20H38 and a molecular weight of 278.5157 . It belongs to the class of organic compounds known as terminal alkynes .
Molecular Structure Analysis
The IUPAC Standard InChI for 3-Eicosyne is InChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-5,7,9-20H2,1-2H3 .Scientific Research Applications
Omega-3 Fatty Acids in Psychiatry
Research has explored omega-3 essential fatty acids (EFA), particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), in the prevention and treatment of psychiatric disorders. Epidemiologic and tissue compositional studies suggest a protective effect of omega-3 EFA intake in mood disorders. Meta-analyses indicate a significant benefit in unipolar and bipolar depression, with less evidence of benefit in schizophrenia. Treatment recommendations and directions for future research are described in a study by Freeman et al. (2006) (Freeman et al., 2006).
Role in Medicine Development
Samuelsson (2012) highlights the role of basic science in developing new medicines, referencing the eicosanoids field. Studies of small molecules, proteins, and genes have led to new therapeutic agents for various diseases. The eicosanoids, including omega-3 fatty acids, have been recognized as novel therapeutic targets (Samuelsson, 2012).
Anti-Cancer Efficacy
A study by Umarani & Nethaji (2021) on the ethanolic extract of Erythrina variegata L. Leaf found that 3-eicosyne exhibited strong binding energies against colorectal cancer mutated oncogene KRAS G12D and tumor suppressor gene p53 R249S, confirming its potential anti-cancer activity (Umarani & Nethaji, 2021).
Nutritional and Pharmacological Roles
Calder (2013) discusses the anti-inflammatory actions of n-3 fatty acids like EPA and DHA. These fatty acids inhibit aspects of inflammation including cytokine production, eicosanoid production from arachidonic acid, and adhesion molecule expression. They also produce anti-inflammatory resolvins and protectins, suggesting their potential as therapeutic agents in inflammatory diseases (Calder, 2013).
Ethical Considerations in Animal Testing
Ferdowsian & Beck (2011) examine ethical and scientific considerations in animal testing, emphasizing the “3 Rs” principles: reduction, refinement, and replacement. These principles aim to ensure humane animal research, a context in which omega-3 fatty acids and derivatives might be studied (Ferdowsian & Beck, 2011).
Safety And Hazards
properties
IUPAC Name |
icos-3-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-5,7,9-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBXRWJMJJJCLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC#CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318469 | |
Record name | 3-Eicosyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Eicosyne | |
CAS RN |
61886-66-6 | |
Record name | 3-Eicosyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61886-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Eicosyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Eicosyne | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041106 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 3-Eicosyne in combating antimicrobial resistance?
A: Research suggests that 3-Eicosyne, along with other compounds like neophytadiene, phytol, and stigmasterol, exhibits promising antimicrobial properties. [] This finding highlights its potential as an alternative to traditional antibiotics, particularly against biofilm-forming bacteria like Staphylococcus aureus. [] Further research is needed to fully understand its mechanisms of action and explore its efficacy against a wider range of microbes.
Q2: What is the chemical structure of 3-Eicosyne and in which plant species has it been identified?
A: 3-Eicosyne is an alkyne, a hydrocarbon containing a carbon-carbon triple bond. While its exact molecular weight and spectroscopic data require further investigation, research has identified 3-Eicosyne in several plant species. These include Rhododendron calophytum Franch [], Pterocarpus soyauxii [], Erythrina variegata L. [, ], and Phyllanthus emblica [].
Q3: What analytical techniques are employed to identify and quantify 3-Eicosyne in plant extracts?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used to separate, identify, and quantify 3-Eicosyne within complex plant extracts. [, , , ] This technique allows researchers to analyze the volatile compounds present in the plant material and determine their relative abundance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.